MK-3984 belongs to a class of compounds known as selective androgen receptor modulators. These compounds selectively stimulate androgen receptors in muscle and bone tissues, promoting anabolic activity without the adverse effects on other tissues commonly associated with anabolic steroids. The development of MK-3984 is part of a broader effort to create safer alternatives for patients requiring anabolic therapies.
The synthesis of MK-3984 involves several steps that typically include the following:
In a recent study, MK-3984 was synthesized using ultra-high performance liquid chromatography tandem mass spectrometry methods to ensure high purity and yield, demonstrating its effectiveness in analytical applications .
MK-3984's molecular formula is C18H19ClN2O2S, indicating a complex structure that includes a chlorinated aromatic ring and a sulfonamide group. The compound's structural features contribute to its selective binding properties to androgen receptors.
MK-3984 undergoes specific chemical reactions that facilitate its function as a SARM:
Research indicates that MK-3984 maintains stability under physiological conditions, which is advantageous for therapeutic applications.
MK-3984 operates through a mechanism that involves selective modulation of androgen receptors:
Studies have shown that MK-3984 effectively increases lean body mass in clinical trials without significant adverse effects on prostate health .
MK-3984 exhibits specific physical and chemical properties that are crucial for its efficacy:
These properties are critical when considering the compound's formulation into effective therapeutic agents .
MK-3984 has several potential applications in scientific research and medicine:
The pursuit of tissue-selective androgen receptor activation began with limitations observed in steroidal androgen therapy. Traditional anabolic-androgenic steroids (AAS), such as testosterone and nandrolone, exhibited broad activation of androgen receptors across multiple tissues, leading to undesirable effects like prostate hyperplasia, hepatotoxicity, and virilization in women [1] [4]. Initial attempts to develop steroidal SARMs in the 1940s–1960s focused on structural modifications, including 17α-alkylation (to enhance oral bioavailability) and 19-nor-testosterone derivatives (to reduce androgenic effects). However, these modifications failed to achieve significant tissue selectivity and introduced new safety concerns [2] [8].
The breakthrough for non-steroidal SARMs occurred in 1998 with independent discoveries by Dalton et al. (arylpropionamide SARMs) and Ligand Pharmaceuticals (quinolinone SARMs) [1] [4]. Unlike steroidal androgens, these compounds demonstrated dissociated anabolic-androgenic activity in preclinical models. For example, early arylpropionamide SARMs (S-1, S-4) fully restored levator ani muscle mass in castrated rats while only partially restoring prostate weight (<20% of intact controls) [2] [6]. This proof-of-concept ignited pharmaceutical interest, leading to diverse chemical scaffolds including:
Table 1: Evolution of Key SARM Chemical Scaffolds
Generation | Time Period | Representative Compounds | Key Innovations |
---|---|---|---|
Steroidal SARMs | 1940s–1990s | 7α-methyl-19-nortestosterone, Oxandrolone | 17α-alkylation for oral bioavailability; Reduced 5α-reductase metabolism |
1st Gen Non-Steroidal | 1998–2005 | S-1, S-4 (arylpropionamide), Quinolinones | Non-steroidal backbone; Tissue selectivity in Hershberger assay |
2nd Gen Non-Steroidal | 2005–Present | Enobosarm (OSTA), RAD140, LGD-4033 | Improved selectivity ratios; Clinical proof-of-concept |
By the 2010s, compounds like enobosarm (GTx-024) advanced to Phase III trials for cancer-associated muscle wasting, marking the transition from mechanistic probes to therapeutic candidates [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7